molecular formula C18H22O2 B14738276 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol CAS No. 5411-96-1

3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol

Cat. No.: B14738276
CAS No.: 5411-96-1
M. Wt: 270.4 g/mol
InChI Key: YHIIFBVZETZYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol is a biphenyl-derived compound featuring hydroxyl groups at the 4,4' positions and propyl chains at the 3,3' positions. This substitution pattern confers unique physicochemical properties, including enhanced hydrophobicity due to the alkyl chains and hydrogen-bonding capacity via the hydroxyl groups. Such characteristics make it relevant in catalysis, polymer additives, and materials science .

Properties

CAS No.

5411-96-1

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-(4-hydroxy-3-propylphenyl)-2-propylphenol

InChI

InChI=1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3

InChI Key

YHIIFBVZETZYOD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol can be achieved through several methods. One common approach involves the alkylation of biphenyl with propyl groups followed by hydroxylation. The alkylation can be performed using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used to facilitate the alkylation and hydroxylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form the corresponding biphenyl alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Biphenyl alcohols.

    Substitution: Various alkyl or aryl-substituted biphenyl derivatives.

Scientific Research Applications

3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The properties of biphenyl diols are highly influenced by substituent type, position, and steric/electronic effects. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
[1,1'-Biphenyl]-4,4'-diol None (parent structure) High melting point (287.6°C), solid at room temperature
3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol Methyl (3,3′,5,5′) Enhanced hydrophobicity, high melting point (~250°C), used in polymer synthesis
2,2'-Biphenyl-4,4'-diol (2,2'-BDP) Hydroxyl (4,4′), unsubstituted Catalyst in enantioselective reactions; high yield and enantioselectivity
3,3′-Bis((E)-(pyridin-3-ylimino)methyl)-[1,1′-biphenyl]-4,4′-diol (L2) Pyridin-iminomethyl (3,3′) Bright orange fluorescence in solid/solution states
Bisphenol A (BPA) Isopropylidene bridge (central) Widely used in plastics; endocrine-disrupting properties

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in 3,3',5,5'-tetra-tert-butyl derivatives) increase steric hindrance, reducing reactivity in catalytic applications but enhancing thermal stability .
  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for antioxidant activity .
  • Fluorescence: Substituents like pyridin-iminomethyl (L2) induce fluorescence, whereas alkyl chains (e.g., propyl) may quench such properties due to increased rigidity or steric effects .

Physicochemical Properties

  • Melting Points : Parent [1,1'-biphenyl]-4,4'-diol melts at 287.6°C , while methyl-substituted analogs (e.g., 3,3′,5,5′-tetramethyl) exhibit slightly lower melting points (~250°C) due to reduced crystallinity . Propyl-substituted derivatives likely have even lower melting points due to increased chain flexibility.
  • Solubility: Hydroxyl groups enhance water solubility, but long alkyl chains (e.g., propyl) counteract this by increasing hydrophobicity. For example, BPA derivatives with isopropylidene bridges show moderate solubility in polar solvents , whereas 3,3'-dipropyl analogs may favor nonpolar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.